
3-(Trifluoromethoxy)pyridin-4-amine
Descripción general
Descripción
“3-(Trifluoromethoxy)pyridin-4-amine” is a chemical compound with the molecular formula C6H5F3N2O . It is used in the field of research and development .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “3-(Trifluoromethoxy)pyridin-4-amine”, has been discussed in several papers . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular weight of “3-(Trifluoromethoxy)pyridin-4-amine” is 178.11 . The molecular structure can be analyzed using various methods, such as the NBO program implemented in the GAUSSIAN 16W package .Chemical Reactions Analysis
Trifluoromethylpyridines, including “3-(Trifluoromethoxy)pyridin-4-amine”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The boiling point of “3-(Trifluoromethoxy)pyridin-4-amine” is 110-114 °C (Press: 11 Torr), and its density is 1.421±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, including “3-(Trifluoromethoxy)pyridin-4-amine”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP and its derivatives involve a combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The reduction of pyridinium reagent and the oxidation of Ru(bpy) 3 2+* to Ru(bpy) 3 3+ occurred in a single electron transfer step to produce 4-cyanopyridinium radical, which fragmentation led to trifluoromethoxy radical and neutral pyridine .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. FDA-Approved Drugs
- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . The TFM group is one of the pharmacophores in 19 FDA-approved drugs .
- Methods : The synthesis of these drugs often begins with the conversion of a precursor molecule. For example, the synthesis of Elexacaftor, a CF3-incorporated potential drug molecule, begins with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide .
- Results : The trifluoromethyl group has been found to exhibit numerous pharmacological activities. As a result, it is incorporated into many drug molecules, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
3. Synthesis of New Reagents
- Application : The trifluoromethoxy (CF3O) group, which is a part of “3-(Trifluoromethoxy)pyridin-4-amine”, has unique features that make it a novel moiety in various fields .
- Methods : The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
- Results : Despite the challenges, promising applications are being discovered for CF3O-containing compounds .
4. Intermediate in Chemical Reactions
- Application : Trifluoromethylpyridines, including “3-(Trifluoromethoxy)pyridin-4-amine”, are used as intermediates in various chemical reactions . They are used in the synthesis of other organic compounds .
- Methods : The synthesis of these compounds often involves the reduction of pyridinium reagent and the oxidation of Ru(bpy) 3 2+* to Ru(bpy) 3 3+ . This produces a 4-cyanopyridinium radical, which fragmentation leads to trifluoromethoxy radical and neutral pyridine .
- Results : The products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .
5. Development of Fluorinated Organic Chemicals
- Application : Trifluoromethylpyridines, including “3-(Trifluoromethoxy)pyridin-4-amine”, have been used in the development of fluorinated organic chemicals . These chemicals have found applications in various fields, including agrochemicals, pharmaceuticals, and functional materials .
- Methods : The development of these chemicals often involves the incorporation of fluorine or fluorine-containing functional groups into organic molecules .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(trifluoromethoxy)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-3-11-2-1-4(5)10/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXXNMHZXMHXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678828 | |
| Record name | 3-(Trifluoromethoxy)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)pyridin-4-amine | |
CAS RN |
827586-90-3 | |
| Record name | 3-(Trifluoromethoxy)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)

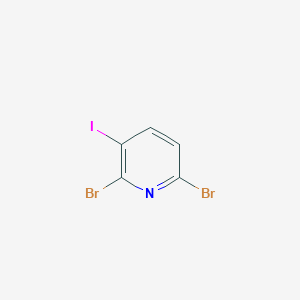
![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)
![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)
![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)
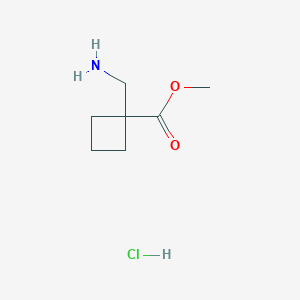
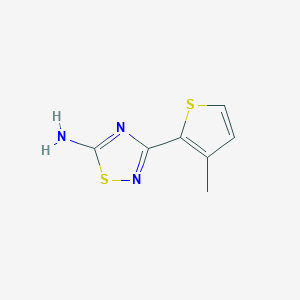
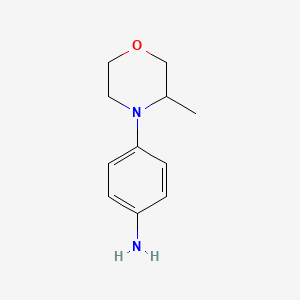
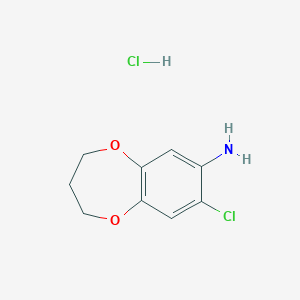
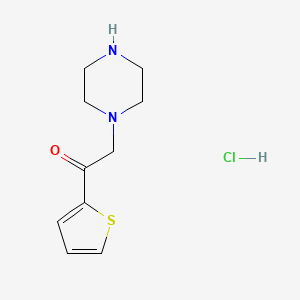
![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)